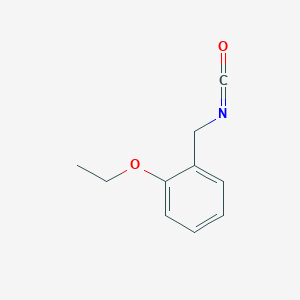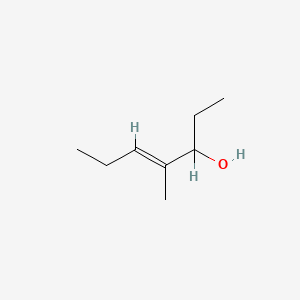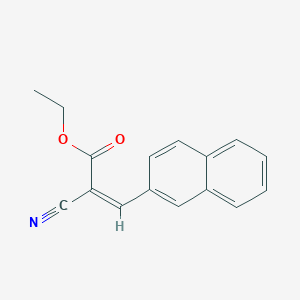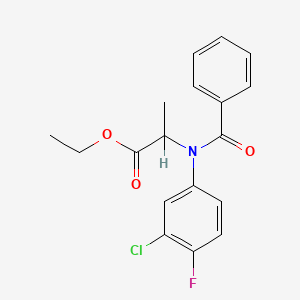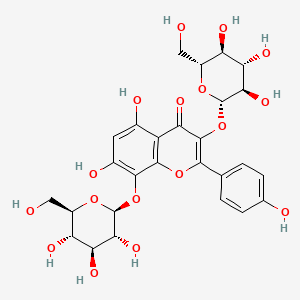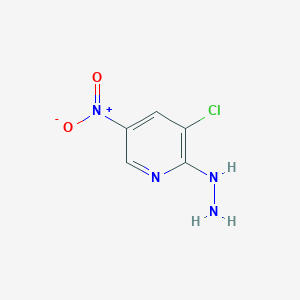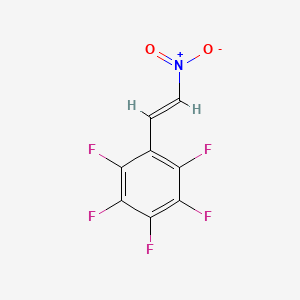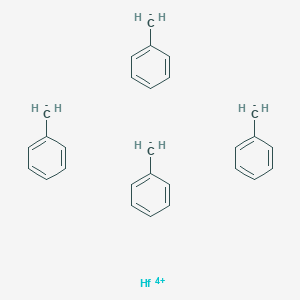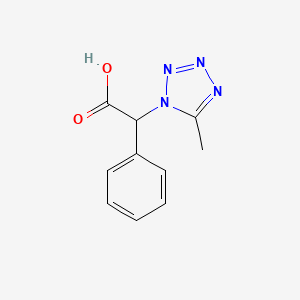
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid
Vue d'ensemble
Description
“(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid” is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 . It is used in various scientific research applications, including proteomics research , drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The InChI code for “(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid” is 1S/C10H10N4O2/c1-7-11-12-13-14(7)9-4-2-8(3-5-9)6-10(15)16/h2-5H,6H2,1H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
(5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic acid: is utilized in the synthesis of various heterocyclic compounds due to its tetrazole ring. The tetrazole moiety is known for its ability to stabilize negative charge through delocalization, which is beneficial in forming stable heterocyclic structures that are significant in pharmaceutical chemistry .
Medicinal Chemistry Research
In medicinal chemistry, this compound serves as a precursor for developing new drugs. Its tetrazole ring mimics the carboxylate ion, making it a bioisostere for carboxylic acid in drug molecules. This property is exploited to improve the pharmacokinetic properties of therapeutic agents .
Click Chemistry Applications
The compound is involved in click chemistry reactions, a class of biocompatible small molecule reactions that are used extensively in bioconjugation, which is the joining of two molecules, typically a biomolecule and a probe or tag .
Molecular Docking Studies
(5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic acid: can be used in molecular docking studies as a ligand to explore the binding efficiency and interaction with various biological targets. This is crucial in the design of new drugs and understanding their mechanism of action .
Corrosion Inhibition
The tetrazole derivatives are known to act as corrosion inhibitors for metals. This application is particularly important in protecting industrial machinery and infrastructure from corrosive processes .
Oligonucleotide Synthesis
This compound is also used in oligonucleotide synthesis. The tetrazole ring is activated to form phosphoramidite intermediates, which are essential in the synthesis of DNA and RNA sequences. This application is fundamental in genetic engineering and research .
Mécanisme D'action
Target of Action
The primary targets of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid are currently unknown. This compound is a unique chemical that is used in early discovery research
Mode of Action
It’s known that tetrazole derivatives can act as carboxylic acid isosteres , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential for tetrazole derivatives to act as carboxylic acid isosteres , it’s possible that this compound could influence pathways where carboxylic acids play a key role.
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Propriétés
IUPAC Name |
2-(5-methyltetrazol-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9(10(15)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKQTPYMKLCTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424399 | |
| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |
CAS RN |
876716-32-4 | |
| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




